molecular formula C7H17NO B12590646 2-Methoxy-N,N-dimethylbutan-1-amine CAS No. 639860-76-7

2-Methoxy-N,N-dimethylbutan-1-amine

Cat. No.: B12590646
CAS No.: 639860-76-7
M. Wt: 131.22 g/mol
InChI Key: QDEIKNGPIQSFEJ-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethylbutan-1-amine is a chemical compound with the molecular formula C7H17NO It is an organic compound that belongs to the class of amines, specifically a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,N-dimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of N,N-dimethylbutan-1-amine with methoxy-containing reagents. For instance, the reaction of N,N-dimethylbutan-1-amine with methoxyalkyl halides under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new alkylated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, oxides

    Reduction: Amine derivatives

    Substitution: Alkylated amines

Scientific Research Applications

2-Methoxy-N,N-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2,2-dimethylbutan-1-amine
  • N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline
  • 2,2-Dimethylbutan-1-amine

Uniqueness

2-Methoxy-N,N-dimethylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for targeted research applications.

Properties

CAS No.

639860-76-7

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxy-N,N-dimethylbutan-1-amine

InChI

InChI=1S/C7H17NO/c1-5-7(9-4)6-8(2)3/h7H,5-6H2,1-4H3

InChI Key

QDEIKNGPIQSFEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)OC

Origin of Product

United States

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